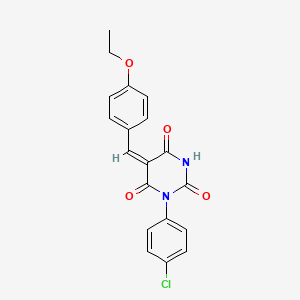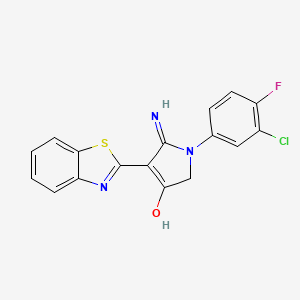
1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. Clomazone belongs to the pyrimidinetrione family of herbicides, which are known for their selective action against a wide range of broadleaf and grassy weeds.
Mécanisme D'action
1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. This leads to the death of the target weeds. 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a selective herbicide, meaning that it targets specific weeds while leaving other plants unharmed.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have no significant effects on human health or the environment when used according to label directions. However, it can be toxic to aquatic organisms and should not be applied near bodies of water. 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has a relatively short half-life in soil, meaning that it breaks down quickly and does not persist in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is widely used in agricultural research to study weed control and plant growth. Its selective action against specific weeds makes it a valuable tool for researchers studying plant physiology and herbicide resistance. However, its use is limited by its potential toxicity to aquatic organisms and its short half-life in soil.
Orientations Futures
There are several areas of future research for 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new formulations and application techniques to improve its effectiveness and reduce its impact on the environment. Another area of research is the study of 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione's potential use in non-agricultural settings, such as urban landscapes and natural areas. Finally, there is a need for further research on the potential health effects of 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione on humans and other animals.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-chloroaniline with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-ethoxycarbonyl-5-methylpyrazole. The resulting compound is then reacted with benzaldehyde to form 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its herbicidal properties and its potential use in agriculture. It has been shown to be effective against a wide range of broadleaf and grassy weeds, including common weeds such as pigweed, lambsquarters, and foxtail. 1-(4-chlorophenyl)-5-(4-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use in non-agricultural settings, such as golf courses and residential lawns.
Propriétés
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-26-15-9-3-12(4-10-15)11-16-17(23)21-19(25)22(18(16)24)14-7-5-13(20)6-8-14/h3-11H,2H2,1H3,(H,21,23,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJLEMBWTUEBMK-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6131762.png)
![3-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6131764.png)
![2-(4-chlorobenzyl)-N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6131767.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({ethyl[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6131770.png)
![5-acetyl-N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-thiophenecarboxamide](/img/structure/B6131778.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-methoxypiperidine](/img/structure/B6131783.png)
![ethyl 2-[(4-methylphenyl)amino]-5-(4-nitrobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6131789.png)
![3-chloro-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6131791.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-furohydrazide](/img/structure/B6131795.png)
![1-(4-bromophenyl)-5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6131804.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-methyl-N-(tetrahydro-2-furanylmethyl)cyclopropanecarboxamide](/img/structure/B6131819.png)

![1-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6131834.png)
![5-[(4-iodobenzoyl)amino]isophthalic acid](/img/structure/B6131838.png)